Calcium;diiodide;tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

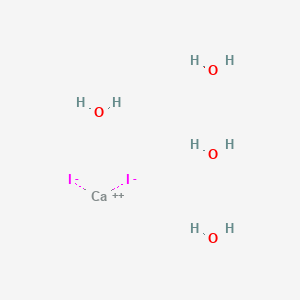

Calcium diiodide tetrahydrate: is an inorganic compound with the chemical formula CaI₂·4H₂O . It is a colorless to white crystalline solid that is highly soluble in water. This compound is a hydrated form of calcium iodide, where each calcium ion is coordinated with two iodide ions and four water molecules. Calcium diiodide tetrahydrate is used in various applications, including as a source of iodine in animal feed and in the synthesis of other chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Reaction with Hydroiodic Acid:

- Calcium carbonate, calcium oxide, or calcium hydroxide can be treated with hydroiodic acid to produce calcium iodide. The reaction is as follows: [ \text{CaCO}_3 + 2\text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

- This reaction yields calcium iodide, which can then be crystallized to obtain the tetrahydrate form .

-

Reduction with Sodium Metal:

- Pure calcium can be isolated by reducing calcium iodide with sodium metal: [ \text{CaI}_2 + 2\text{Na} \rightarrow 2\text{NaI} + \text{Ca} ]

- This method is primarily used for producing pure calcium rather than calcium iodide tetrahydrate .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

- Calcium iodide can undergo oxidation in the presence of oxygen and carbon dioxide, leading to the formation of calcium carbonate and iodine: [ 2\text{CaI}_2 + 2\text{CO}_2 + \text{O}_2 \rightarrow 2\text{CaCO}_3 + 2\text{I}_2 ]

-

Reduction:

-

Substitution:

- Calcium iodide can react with other halides to form different calcium halides. For example, reacting with chlorine gas can produce calcium chloride and iodine: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]

Common Reagents and Conditions:

- Common reagents include hydroiodic acid, sodium metal, and halogen gases. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products:

Applications De Recherche Scientifique

Applications in Pharmaceuticals

Calcium diiodide tetrahydrate plays a crucial role in the pharmaceutical industry. Its applications include:

- Source of Iodine : Essential for thyroid hormone synthesis, it is used to treat iodine deficiency disorders.

- Radiopaque Agent : Employed as a contrast medium in X-ray imaging and computed tomography (CT) scans to enhance visibility of internal structures.

- Treatment of Hyperthyroidism : Utilized in managing conditions where excessive thyroid hormones are produced .

Case Study: Radiology Use

In a study involving patients undergoing CT scans, the use of calcium diiodide tetrahydrate as a contrast agent significantly improved the clarity of images, aiding in accurate diagnoses of various conditions .

Applications in Agriculture

In agriculture, calcium diiodide tetrahydrate serves multiple purposes:

- Soil Conditioner : Enhances soil quality by increasing iodine availability, which is vital for plant growth.

- Fertilizer Component : Acts as a micronutrient source to promote healthy crop development.

- Seed Treatment : Protects seeds from fungal and bacterial diseases, improving germination rates .

Data Table: Agricultural Benefits

| Application | Benefit |

|---|---|

| Soil Conditioner | Increases iodine availability |

| Fertilizer Component | Supplies essential micronutrients |

| Seed Treatment | Reduces disease incidence in seedlings |

Applications in Chemical Synthesis

Calcium diiodide tetrahydrate is also significant in chemical synthesis:

- Catalyst : Utilized in various reactions, including the preparation of alkyl iodides from alcohols and aryl iodides from aryl bromides.

- Reagent : Serves as a source of iodine in laboratory settings for synthesizing other iodide compounds .

Case Study: Synthesis of Organic Compounds

In laboratory experiments, calcium diiodide tetrahydrate was successfully used to synthesize aryl iodides, demonstrating its effectiveness as a reagent in organic chemistry .

Mécanisme D'action

Molecular Targets and Pathways:

- Calcium diiodide tetrahydrate exerts its effects primarily through the release of iodide ions. These ions are involved in various biochemical pathways, including the synthesis of thyroid hormones. Calcium ions play a vital role in cellular signaling, muscle contraction, and bone health .

Comparaison Avec Des Composés Similaires

Calcium chloride (CaCl₂): Similar in structure and properties, but contains chloride ions instead of iodide ions.

Calcium bromide (CaBr₂): Contains bromide ions and is used in similar applications as calcium iodide.

Magnesium iodide (MgI₂): Similar in that it contains iodide ions but has magnesium as the cation instead of calcium

Uniqueness:

- Calcium diiodide tetrahydrate is unique due to its specific combination of calcium and iodide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to release iodine make it particularly valuable in applications requiring a readily available source of iodine .

Activité Biologique

Calcium diiodide tetrahydrate (CaI₂·4H₂O) is an inorganic compound notable for its potential biological activities and applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Calcium diiodide tetrahydrate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CaH₈I₂O₄ |

| Molecular Weight | 365.95 g/mol |

| Melting Point | 783 °C |

| Boiling Point | 1100 °C |

| Solubility | Soluble in water |

1. Antimicrobial Properties

Research has indicated that calcium diiodide exhibits significant antimicrobial activity against various pathogens. A study demonstrated that calcium diiodide can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes due to the ionic nature of iodine, which can lead to cell lysis.

2. Thyroid Function Modulation

Calcium diiodide is also known for its role in thyroid hormone synthesis. Iodine is a critical component of thyroid hormones, and calcium diiodide supplementation may help in preventing iodine deficiency disorders. A case study involving pregnant women showed that adequate iodine intake from calcium diiodide reduced the incidence of cretinism and severe goiter in newborns .

3. Toxicological Considerations

While calcium diiodide has beneficial applications, it also poses certain health risks. Chronic exposure can lead to iodism, characterized by symptoms such as salivation, nasal discharge, and skin rashes. Ingesting large amounts can cause gastrointestinal irritation . Notably, during pregnancy, excessive iodine intake from iodides has been linked to fetal death and developmental issues .

Case Study 1: Iodine Supplementation in Pregnancy

A study conducted on pregnant women supplemented with calcium diiodide revealed a significant decrease in the prevalence of iodine deficiency-related conditions. The researchers observed improved thyroid function tests among participants who received adequate iodine compared to those who did not.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of calcium diiodide, researchers found that topical application significantly reduced bacterial load in infected wounds compared to control groups treated with placebo. This suggests potential use in wound care management.

Research Findings

Recent studies have focused on the broader implications of calcium diiodide in health:

- Iodine Deficiency Disorders : A meta-analysis highlighted that iodine supplementation using calcium diiodide effectively reduces the risk of goiter and thyroid dysfunction across various populations .

- Antimicrobial Applications : Laboratory studies have confirmed that calcium diiodide's antimicrobial properties make it a candidate for developing new antiseptic formulations .

Propriétés

Numéro CAS |

13640-62-5 |

|---|---|

Formule moléculaire |

CaH8I2O4 |

Poids moléculaire |

365.95 g/mol |

Nom IUPAC |

calcium;diiodide;tetrahydrate |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Clé InChI |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

SMILES canonique |

O.O.O.O.[Ca+2].[I-].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.